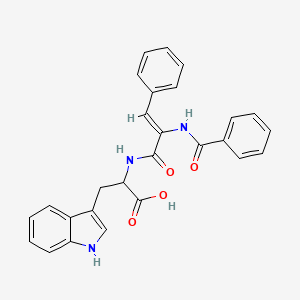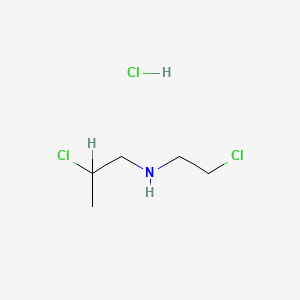
2-Chlor-N-(2-Chlorethyl)-1-propanamin-Hydrochlorid
Übersicht
Beschreibung
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is an organic compound with the molecular formula C5H12Cl2N. It is a derivative of ethylamine and is characterized by the presence of two chlorine atoms and a propanamine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
Target of Action
Similar compounds such as chlormethine, a nitrogen mustard, are known to target dna .
Mode of Action
Chlormethine, a similar compound, works by binding to dna, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine .
Biochemical Pathways
The dna crosslinking action of similar compounds can disrupt various cellular processes, including dna replication and transcription, leading to cell death .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The dna crosslinking action of similar compounds can lead to cell death .
Action Environment
The compound is sensitive and hygroscopic, suggesting that moisture in the environment could potentially affect its stability .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as diethanolamine and thionyl chloride during its production process . The compound’s interactions with these enzymes facilitate the formation of its molecular structure, which is essential for its biochemical activity. Additionally, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can interact with proteins and other biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Moreover, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride may induce genetic defects, further impacting cellular processes and overall cell health .
Molecular Mechanism
At the molecular level, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes such as diethanolamine and thionyl chloride during its synthesis highlights its potential to modulate enzyme activity . Additionally, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can cause changes in gene expression, further influencing cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is sensitive to hygroscopic conditions and should be stored below 30°C to maintain its stability . Long-term exposure to this compound may result in cumulative effects on cellular processes, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, the LD50 value for oral administration in rabbits is 1150 mg/kg, indicating the compound’s potential toxicity at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical compounds. The compound’s role in metabolic flux and its impact on metabolite levels are essential aspects of its biochemical activity. For instance, its interaction with diethanolamine and thionyl chloride during synthesis highlights its involvement in specific metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function .
Subcellular Localization
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process begins by dissolving thionyl chloride in chloroform, followed by the addition of a mixture of diethanolamine and chloroform at a temperature below 0°C. The reaction is controlled to maintain the temperature between -4°C and -6°C . After the reaction, the mixture is stirred at room temperature for one hour, then heated to 60-65°C to precipitate the crystallized product. The crystals are then filtered and washed with chloroform or absolute ethanol .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols under mild conditions.
Oxidation and Reduction Reactions: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reactions with thiols can produce thioethers.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine hydrochloride: This compound also contains two chloroethyl groups and is used as an intermediate in chemical synthesis.
2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride: Similar in structure but with a methyl group instead of a propanamine group.
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride: Contains an ethyl group instead of a propanamine group.
The uniqueness of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various specialized applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-5(7)4-8-3-2-6;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUMFOHMOVLYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967266 | |
| Record name | 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52801-93-1 | |
| Record name | 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052801931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-fluorophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1656364.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1656365.png)
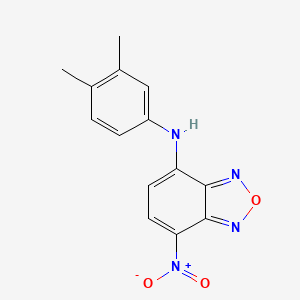
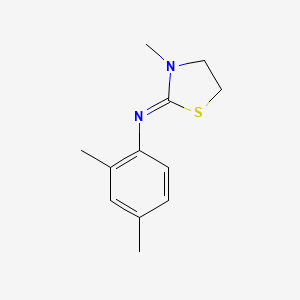
![4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1656370.png)

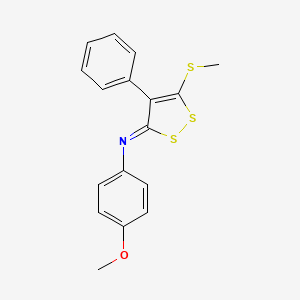

![4-[(E)-{[2-(2,4-Dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-N,N-diethylaniline](/img/structure/B1656378.png)
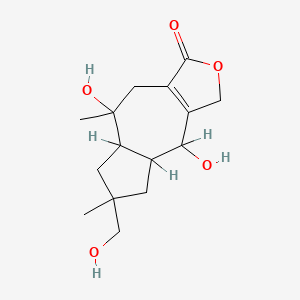
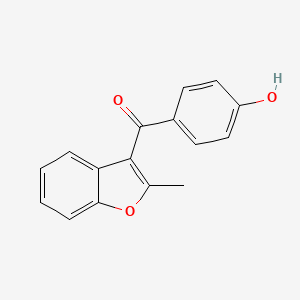
![1-[[3-[(2,3-Dioxoindol-1-yl)methyl]imidazolidin-1-yl]methyl]indole-2,3-dione](/img/structure/B1656383.png)

